Benzene, 1-azido-2-methyl-
Overview
Description
“Benzene, 1-azido-2-methyl-” is an organic compound with the molecular formula C7H7N3. It is also known by other names such as Toluene, o-azido-, o-Azidotoluene, and o-Tolyl azide . It is generally used in copper (I)-catalyzed azide-alkyne cycloaddition reactions .
Synthesis Analysis
Azides, such as “Benzene, 1-azido-2-methyl-”, can be reduced to tin-substituted amines by reaction with tin hydrides . They can also undergo palladium-catalyzed cross-coupling with arylboronic acids to form the corresponding azido-bis-aryl derivatives .Molecular Structure Analysis
The molecular structure of “Benzene, 1-azido-2-methyl-” consists of a benzene ring with an azido group (-N3) and a methyl group (-CH3) attached to it .Chemical Reactions Analysis
Azides are known to participate in various chemical reactions. For instance, they can be reduced to amines or amine derivatives . They can also undergo bromination to produce N-bromoglycosylimine . If an oxygen-centered radical and an azido group are attached to adjacent carbon atoms, the bond between the carbon atoms cleaves in a reaction leading to a nitrile .Scientific Research Applications
Organic Synthesis
1-azido-2-methylbenzene is utilized in the synthesis of various heterocycles, which are core structures in many pharmaceuticals and agrochemicals . Its azide group participates in cycloaddition reactions, particularly the [3+2] cycloaddition, to form five-membered heterocycles like pyrroles, pyrazoles, and isoxazoles, which are prevalent in many biologically active molecules .
Medicinal Chemistry
In medicinal chemistry, 1-azido-2-methylbenzene serves as a precursor for the introduction of azide groups into bioactive molecules . These azide groups can be further modified through click chemistry to attach various functional groups, aiding in the development of new drugs with improved efficacy and reduced side effects.
Polymer Chemistry
The azide group of 1-azido-2-methylbenzene is instrumental in ‘click’ chemistry, particularly in the modification of polymers . It enables the creation of novel polymeric materials with specific properties, such as enhanced durability or biocompatibility, by facilitating the attachment of functional groups or other polymers to the main polymer chain.
Material Science
In material science, 1-azido-2-methylbenzene is used to synthesize azide-functionalized compounds that can undergo ‘click’ reactions to form new materials . These materials have applications in coatings, adhesives, and the creation of advanced composites with tailored properties for specific industrial uses.
Biochemistry
Azide-modified nucleosides, which can be derived from 1-azido-2-methylbenzene, are important for RNA and DNA functionalization . They enable site-specific labeling and functionalization of nucleic acids, which is crucial for studying genetic regulation and developing new diagnostic tools.
Industrial Applications
While specific industrial uses of 1-azido-2-methylbenzene are not detailed in the available data, azide compounds, in general, are valuable in various industrial processes . They are used in the synthesis of dyes, pigments, and other chemicals that require the unique reactivity of the azide group for complex transformations.
Mechanism of Action
properties
IUPAC Name |
1-azido-2-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c1-6-4-2-3-5-7(6)9-10-8/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKGVLNVASIPVAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60185549 | |
Record name | Benzene, 1-azido-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60185549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzene, 1-azido-2-methyl- | |
CAS RN |
31656-92-5 | |
Record name | 1-Azido-2-methylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31656-92-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1-azido-2-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031656925 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1-azido-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60185549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-azido-2-methylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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